Chemical structure and properties of trans-2-Methylcyclopropanamine hydrochloride
Chemical structure and properties of trans-2-Methylcyclopropanamine hydrochloride
An In-Depth Technical Guide to trans-2-Methylcyclopropanamine Hydrochloride for Advanced Research
Foreword: The Cyclopropylamine Moiety in Modern Drug Discovery
The cyclopropylamine scaffold is a privileged structural motif in medicinal chemistry, prized for its unique conformational rigidity and electronic properties. This three-membered ring system, when incorporated into bioactive molecules, can confer potent and specific pharmacological activities. Among its derivatives, trans-2-substituted cyclopropylamines have emerged as critical building blocks for a range of therapeutics. This guide provides a comprehensive technical overview of trans-2-Methylcyclopropanamine hydrochloride, a key exemplar of this chemical class, intended for researchers, chemists, and professionals in drug development. While its direct therapeutic applications are less documented than its phenyl analog, Tranylcypromine, its study offers fundamental insights into the structure-activity relationships governing this important class of compounds.
Chemical Structure and Stereochemical Landscape
The chemical identity of trans-2-Methylcyclopropanamine hydrochloride is defined by its distinct structural features: a cyclopropane ring, a methyl group, and an amine group, which is protonated in its hydrochloride salt form.
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Cyclopropane Ring: A strained, three-carbon aliphatic ring that provides a rigid framework.
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Amine Group (-NH2): A primary amine that is basic and serves as a key site for biological interactions. In the hydrochloride salt, it exists as the ammonium cation (-NH3+).
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Methyl Group (-CH3): A simple alkyl substituent.
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'Trans' Configuration: The term 'trans' specifies the stereochemical relationship between the methyl group and the amine group. They are located on opposite faces of the cyclopropane ring. This contrasts with the 'cis' isomer, where they would be on the same face.
This stereoisomerism is critical, as the spatial arrangement of substituents dramatically influences how the molecule interacts with biological targets like enzymes. The molecule contains two chiral centers, meaning it exists as a pair of enantiomers: (1R,2S) and (1S,2R). Commercially available trans-2-Methylcyclopropanamine is often supplied as a racemic mixture of these two enantiomers.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 97291-62-8 | |
| Molecular Formula | C4H10ClN | |
| Molecular Weight | 107.58 g/mol | |
| Appearance | Solid | |
| Storage Temperature | Inert atmosphere, Room Temperature | |
| LogP | 0.19 | |
| Purity | Typically ≥95% |
Synthesis and Chemical Accessibility
The synthesis of trans-2-substituted cyclopropylamines is a well-established area of organic chemistry, driven by their value in pharmaceuticals. While specific, detailed protocols for the methyl derivative are less common in peer-reviewed literature than for its phenyl counterpart (Tranylcypromine), general methods are applicable. These routes often prioritize diastereoselectivity to obtain the desired 'trans' product.
A common strategy involves the cyclopropanation of an alkene followed by functional group manipulation to introduce the amine. One of the most effective methods is the Simmons-Smith cyclopropanation. Another modern approach utilizes zinc homoenolates derived from α-chloroaldehydes.
Conceptual Experimental Protocol: Synthesis via Zinc Homoenolate
This protocol is a conceptual illustration based on modern synthetic methods for producing trans-2-substituted cyclopropylamines.
Step 1: Formation of the Zinc Homoenolate Intermediate
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An α-chloroaldehyde is reacted with a diorganozinc reagent, such as bis(iodozincio)methane (CH2(ZnI)2), in an appropriate solvent like THF at a controlled low temperature (e.g., 0 °C). This reaction forms an electrophilic zinc homoenolate.
Step 2: Trapping with an Amine
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The desired amine (in this conceptual case, ammonia or a protected equivalent) is added to the reaction mixture. The amine traps the homoenolate intermediate.
Step 3: Ring Closure to Form the Cyclopropylamine
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The reaction mixture is heated (e.g., to 90 °C) to facilitate the ring-closure step, forming the cyclopropylamine product. The diastereoselectivity of this step is crucial for yielding the trans isomer. The choice of solvent can influence the cis/trans ratio, with polar aprotic solvents often favoring the trans product by inhibiting side reactions.
Step 4: Conversion to Hydrochloride Salt
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The resulting free base of trans-2-methylcyclopropanamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).
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A solution of hydrochloric acid in a compatible solvent is added dropwise until precipitation is complete.
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The resulting solid, trans-2-Methylcyclopropanamine hydrochloride, is isolated by filtration, washed with a cold solvent, and dried under vacuum.
Visualization of Synthetic Workflow
Caption: Conceptual workflow for the synthesis of trans-2-Methylcyclopropanamine hydrochloride.
Applications in Drug Development: A Paradigm for Enzyme Inhibition
The primary significance of the trans-2-aminocyclopropane structure lies in its function as a potent, irreversible inhibitor of certain enzymes, most notably monoamine oxidases (MAO) and, more recently discovered, lysine-specific demethylase 1 (LSD1).
Monoamine Oxidase (MAO) Inhibition
The most well-known drug featuring this core structure is Tranylcypromine (trans-2-phenylcyclopropylamine), a non-selective, irreversible inhibitor of both MAO-A and MAO-B. MAOs are enzymes responsible for degrading monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.
Mechanism of Action:
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Enzyme Binding: The cyclopropylamine inhibitor enters the active site of the MAO enzyme.
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Oxidation: The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the amine, generating a radical cation intermediate.
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Ring Opening & Covalent Bonding: The high strain of the cyclopropane ring facilitates its opening, creating a highly reactive species that forms a permanent, covalent bond with the FAD cofactor.
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Irreversible Inhibition: This covalent modification permanently inactivates the enzyme. Enzyme activity is only restored once the cell synthesizes new MAO, a process that can take days to weeks.
By inhibiting MAO, these compounds increase the synaptic concentration of key neurotransmitters, which is the basis for their potent antidepressant effects. This mechanism makes drugs like Tranylcypromine highly effective for treatment-resistant depression. The methyl analog, trans-2-Methylcyclopropanamine, is expected to operate via the same fundamental mechanism.
Visualization of MAO Inhibition Pathway
Caption: Mechanism of MAO inhibition by a trans-cyclopropylamine compound.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
The same mechanism-based inhibition has been successfully applied to a different target: Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A). LSD1 is an FAD-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones. Its overexpression is linked to several cancers, including acute myeloid leukemia (AML).
Tranylcypromine and its analogs have been shown to be potent LSD1 inhibitors. By covalently modifying the FAD cofactor of LSD1, they block its demethylase activity, leading to the re-expression of tumor-suppressor genes. This has established the trans-cyclopropylamine scaffold as a valuable pharmacophore in oncology research.
Safety and Handling
As with many reactive chemical intermediates, proper handling of trans-2-Methylcyclopropanamine hydrochloride is crucial.
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Hazard Statements: The compound is often classified with hazards such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
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Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.
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Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, often under an inert atmosphere to ensure stability.
Conclusion
trans-2-Methylcyclopropanamine hydrochloride represents a foundational building block in the field of medicinal chemistry. Its rigid, stereochemically defined structure makes it an ideal starting point for designing potent, mechanism-based enzyme inhibitors. While its direct applications are still being explored, the profound therapeutic impact of its analog, Tranylcypromine, in treating depression and the growing interest in its derivatives as anticancer agents highlight the immense potential held within the trans-2-substituted cyclopropylamine scaffold. For researchers and drug development professionals, a deep understanding of its synthesis, properties, and mechanism of action is essential for leveraging this powerful chemical motif to create the next generation of targeted therapeutics.
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